Brevinin -2 Grc , esculentin-2-OG10
Description
Overview of Antimicrobial Peptides (AMPs) as Components of Innate Immunity
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system in a vast array of organisms, from prokaryotes to humans. bohrium.comnih.gov These gene-encoded molecules are typically cationic and amphipathic, characteristics that are crucial to their primary function: to combat invading microbial pathogens. bohrium.comresearchgate.net Unlike conventional antibiotics, which often target specific metabolic pathways, many AMPs exert their effects by directly interacting with and disrupting the microbial cell membrane, leading to rapid cell death. researchgate.net This mechanism of action is thought to reduce the likelihood of pathogens developing resistance. researchgate.net Beyond their direct antimicrobial actions, AMPs can also possess a range of other biological activities, including anti-inflammatory, antiviral, and antitumor effects. nih.govfrontiersin.org
Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable and prolific source of bioactive peptides. bohrium.comfrontiersin.org These secretions, produced by granular glands, contain a complex cocktail of molecules that serve various purposes, including defense against predators and pathogens. The abundance and diversity of AMPs in amphibian skin are a testament to the evolutionary pressures these animals face in microbial-rich environments. bohrium.com Researchers have identified hundreds of different AMPs from various frog and toad species, each with unique structural features and biological activities. wikipedia.org This vast natural library of peptides represents a significant resource for the discovery of novel therapeutic agents. nih.gov
Classification and Diversity of Brevinin and Esculentin (B142307) Peptide Families
Among the numerous families of amphibian AMPs, the Brevinins and Esculentins are particularly noteworthy. bohrium.comnih.gov
The Brevinin superfamily is one of the most widespread and is divided into two main families: Brevinin-1 (B586460) and Brevinin-2 (B1175259). frontiersin.orgresearchgate.net Brevinin-1 peptides are typically composed of 24 amino acids, while Brevinin-2 peptides are longer, with 33-34 residues. researchgate.net A characteristic feature of many brevinins is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge. frontiersin.orgnih.gov However, variations exist, with some members lacking this feature. nih.gov Brevinins exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov
The Esculentin family, particularly Esculentin-1 and Esculentin-2, are also potent antimicrobial agents. wikipedia.orgnih.gov Esculentin-1 peptides are relatively long, consisting of 46 amino acids. mdpi.comnih.gov The Esculentin-2 family is known for its broad-spectrum antimicrobial activity and generally low toxicity to human cells. wikipedia.org Similar to brevinins, some esculentins possess a C-terminal cyclic structure. nih.gov Research has shown that truncated versions of esculentin peptides can retain or even have enhanced antimicrobial efficacy. mdpi.com
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC |
Origin of Product |
United States |
Molecular and Structural Biology of Brevinin 2 Grc and Esculentin 2 Og10
Primary Amino Acid Sequence Elucidation
The primary structure, or amino acid sequence, is the foundational determinant of a peptide's function. The sequences for Brevinin-2 (B1175259) and Esculentin-2 family members have been determined through various biochemical techniques.
The prototypical Brevinin-2 peptide, isolated from Rana brevipoda porsa, has the sequence GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC. nih.gov Brevinin-2 peptides are typically composed of 33–34 amino acid residues. nih.gov A specific isoform, Brevinin-2Eg, isolated from the stomach of the European green frog Rana esculenta, has the sequence GIMDTLKNLA KTAGKGALQS LLNHASCK LS GQC. nih.gov
The amino acid sequence for a fragment of Esculentin-2-OG10, sourced from the Yunnanfu frog (Odorrana grahami), has been identified as CQEERAADEEDNGEVEEVKRGLFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC. bicnirrh.res.in
Table 1: Primary Amino Acid Sequences
| Peptide Family | Specific Peptide/Fragment | Source Organism | Amino Acid Sequence |
| Brevinin-2 | Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC nih.gov |
| Brevinin-2 | Brevinin-2Eg | Rana esculenta | GIMDTLKNLA KTAGKGALQS LLNHASCK LS GQC nih.gov |
| Esculentin-2 | Esculentin-2-OG10 (Fragment) | Odorrana grahami | CQEERAADEEDNGEVEEVKRGLFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC bicnirrh.res.in |
Conserved Structural Motifs
The C-Terminal "Ranabox" Disulfide Loop Structure
A hallmark of many ranid frog peptides, including those in the Brevinin-1 (B586460), Brevinin-2, and Esculentin-2 families, is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Ranabox". nih.govresearchgate.netmdpi.com This structure is formed by a disulfide bridge between two cysteine residues. researchgate.net In Brevinin-2 peptides, this loop is characterized by the sequence Cys-Lys-Xaa4-Cys. researchgate.net While initially thought to be essential for antimicrobial activity, studies on C-terminally truncated Brevinin peptides have shown that this domain is not always indispensable for their function. nih.gov In fact, for some Brevinin-2 analogs, the removal of the Ranabox has been shown to enhance antimicrobial activity. nih.gov The Ranabox is also a feature of Esculentin-2 peptides. mdpi.com
Identification of Conserved Amino Acid Residues
Within the Brevinin-2 family, primary structure conservation is generally poor; however, a few key amino acid residues are invariant. nih.gov These include Lys7, Cys27, Lys28, and Cys33 in the context of the broader Brevinin-2 family. nih.gov Another analysis identifies four conserved residues: Lys15, Cys27, Lys28, and Cys33. researchgate.net
For the Esculentin-2 family, conserved residues have also been identified, with Lys19, Cys31, Lys32, and Cys37 noted as a signature for this peptide group. informahealthcare.com The conservation of these specific residues across different species suggests their functional importance. nih.gov
Table 2: Conserved Amino Acid Residues
| Peptide Family | Conserved Residues |
| Brevinin-2 | Lys7, Cys27, Lys28, Cys33 nih.gov |
| Brevinin-2 | Lys15, Cys27, Lys28, Cys33 researchgate.net |
| Esculentin-2 | Lys19, Cys31, Lys32, Cys37 informahealthcare.com |
Secondary and Tertiary Structural Conformations in Membrane-Mimetic Environments
The biological activity of AMPs is intimately linked to their three-dimensional structure, particularly upon interaction with biological membranes. In aqueous solutions, these peptides often exist in a random coil conformation, but they adopt more ordered structures in membrane-mimetic environments, such as in the presence of detergents or organic solvents like trifluoroethanol (TFE). nih.govnih.gov
Alpha-Helical Structures and Amphipathicity
A common structural feature of Brevinin-2 and Esculentin-2 peptides in membrane-like environments is the adoption of an alpha-helical conformation. nih.govmdpi.comresearchgate.netnih.gov This helical structure is often amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces. acs.orgnih.gov The cationic (positively charged) residues are typically clustered on the hydrophilic face, facilitating interaction with the negatively charged components of bacterial membranes, while the hydrophobic face interacts with the lipid core of the membrane. nih.gov
For instance, Brevinin-2 related peptide (B2RP) adopts an alpha-helical conformation in a membrane-mimetic solvent. nih.gov Similarly, peptides of the Brevinin-1, Brevinin-2, and Nigrocin-2 families have been found to form amphipathic α-helical structures in such environments. mdpi.com Esculentin(1-21), a peptide derived from Esculentin-1a (B1576700), also adopts an α-helical structure in lipid vesicles that mimic anionic bacterial membranes. researchgate.net The degree of amphipathicity is a critical factor influencing the antimicrobial activity and cytotoxicity of these peptides. acs.orgnih.gov
Beta-Folding and "Rigid" Structures
While alpha-helical structures are predominant, the possibility of other conformations, such as beta-sheets or more rigid structures, cannot be entirely dismissed under all conditions. The presence of the C-terminal disulfide loop in both Brevinin-2 and Esculentin-2 peptides inherently introduces a degree of structural rigidity to that portion of the molecule. researchgate.net The term "rigid" can also refer to the stability of a particular conformation, such as a well-defined helix. While the primary focus of research has been on the alpha-helical nature of these peptides, the complex interplay of amino acid sequence and environment may allow for conformational plasticity, including the potential for beta-folding in certain contexts, a phenomenon observed in other classes of antimicrobial peptides. nih.gov
Circular Dichroism Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a pivotal technique for analyzing the secondary structure of peptides like Brevinin-2 Grc and Esculentin-2-OG10. americanpeptidesociety.org This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing critical insights into their conformational states, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgnih.gov The analysis is rapid and can be performed on solutions under various physiological conditions, requiring only small amounts of purified peptide. nih.gov
In a typical analysis, the peptide's CD spectrum is recorded in the far-UV range (185-250 nm), where the peptide backbone's amide bonds absorb light. pnas.org The resulting spectrum is characteristic of the peptide's dominant secondary structure:
α-helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 190 nm. mdpi.comresearchgate.net
β-sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or unordered structures lack strong, defined peaks and exhibit a negative band near 200 nm. creative-proteomics.com
For antimicrobial peptides such as brevinins and esculentins, CD spectroscopy is particularly useful for studying conformational changes induced by the environment. For instance, studies on Brevinin-2GUb, a member of the same family as Brevinin-2 Grc, revealed that it adopts an α-helical conformation in both aqueous and membrane-mimicking environments, with the helicity increasing significantly in the presence of a membrane mimic like trifluoroethanol (TFE). mdpi.comnih.gov This induced folding is a common trait for many antimicrobial peptides, which are often unstructured in aqueous solution but fold into an amphipathic α-helix upon interacting with bacterial membranes. This structural transition is crucial for their membrane-disrupting activity.
While specific CD spectra for Brevinin-2 Grc and Esculentin-2-OG10 are not detailed in the available literature, it is expected that they would exhibit similar behavior. In an aqueous buffer, they would likely present a spectrum indicative of a random coil or a partially helical structure. Upon introduction of a membrane-mimicking solvent (like TFE) or lipid vesicles, a conformational shift to a more defined α-helical structure would be anticipated, consistent with the functional mechanism of this class of peptides. mdpi.com The degree of helicity can be estimated by deconvolution of the CD spectra using specialized programs, providing a quantitative measure of the structural change. nih.gov
Structural Variability Among Brevinin-2 and Esculentin-2 Members
The Brevinin-2 and Esculentin-2 families of antimicrobial peptides exhibit considerable structural diversity, which arises from variations in their amino acid sequences. This variability influences their biological activity and specificity.
Brevinin-2 Family:
Members of the Brevinin-2 family are generally longer than their Brevinin-1 counterparts, typically comprising 33–34 amino acid residues. nih.gov The primary structure is often poorly conserved among peptides from different frog species. nih.gov However, a few invariant amino acid residues are characteristic of the family, including Lys-7, Cys-27, Lys-28, and Cys-33. nih.gov
A hallmark of most brevinin peptides is the C-terminal "Rana box," a cyclic domain formed by a disulfide bond between two cysteine residues that encloses a loop of amino acids. nih.govmdpi.com Despite being a common feature, some naturally occurring Brevinin-2 peptides have been discovered that lack this cyclic structure and instead possess a C-terminally amidated residue. nih.gov This highlights significant structural plasticity within the family. The nomenclature reflects this diversity, with isoforms from the same species being designated by lowercase letters (e.g., Brevinin-2Ec, Brevinin-2Eg). nih.govnih.gov This structural variety within the Brevinin-2 family allows for a wide range of bioactivities. mdpi.com
Esculentin-2 Family:
The Esculentin-2 family also displays notable structural variation. Peptides in this family are typically cationic and, like brevinins, can possess a C-terminal Rana box structure. nih.govwikipedia.org For example, Esculentin-2CHa is a 37-amino acid peptide that contains this cyclic domain. wikipedia.orgresearchgate.net
Structural modifications, such as amino acid substitutions and C-terminal amidation, contribute to the diversity within this family. Studies on analogues of Esculentin-2CHa have shown that single amino acid substitutions can significantly alter the peptide's properties. nih.gov Furthermore, modifications to the C-terminal Rana box, such as replacing the cysteine residues, can impact the peptide's helicity and function. wikipedia.org The presence and functional role of the Rana box itself can be diverse; while crucial for the activity of some peptide families, its removal in others, including some esculentins, may have little influence or even enhance activity. nih.gov This variability allows for the fine-tuning of the peptides' biological profiles.
Biosynthesis and Post Translational Processing Pathways
Precursor Peptide Domains: Signal Peptide, Acidic Spacer, and Mature Peptide
Like most amphibian antimicrobial peptides, Brevinin-2GRc and Esculentin-2-OG10 are not synthesized in their final, active form. Instead, they are produced as larger precursor proteins, known as prepropeptides. The genetic blueprint for these precursors, cloned from cDNA libraries of Odorrana grahami skin, reveals a highly organized, multi-domain structure that is fundamental to their proper synthesis, folding, and transport. qub.ac.ukresearchgate.net This precursor is composed of three distinct domains: a signal peptide, an acidic spacer, and the C-terminal mature peptide. nih.govnih.gov
The general architecture for these precursors is highly conserved among amphibian AMP families. researchgate.netbioone.org
Signal Peptide: Located at the N-terminus, this sequence of approximately 20-25 amino acids acts as a molecular "zip code." Its primary function is to direct the newly synthesized prepropeptide into the endoplasmic reticulum (ER), the cell's protein processing and transport hub. This domain is crucial for entering the secretory pathway and is typically cleaved off once the precursor has been successfully translocated into the ER. The signal peptide sequences are often highly conserved across different peptide families within the same frog species. bioone.org
Acidic Spacer (Propeptide): Following the signal peptide is a region rich in acidic amino acid residues, such as aspartic acid and glutamic acid. qub.ac.uknih.gov This "acidic spacer" or "propeptide" domain is thought to serve several critical roles. It may help to keep the highly cationic and potentially cytotoxic mature peptide in an inactive state, preventing damage to the host's own cells during synthesis and storage within secretory granules. researchgate.net Furthermore, the acidic nature of this domain may be crucial for correct folding and guiding the precursor through the secretory pathway.
Mature Peptide: The C-terminal domain of the precursor contains the actual amino acid sequence of Brevinin-2GRc or Esculentin-2-OG10. researchgate.net This is the portion that, after cleavage and further modification, will become the active antimicrobial agent. This domain is hypervariable compared to the signal and spacer regions, leading to the vast diversity of AMPs found even within a single frog species. bioone.org The end of the acidic spacer typically contains a specific enzymatic recognition site that signals for the release of this mature peptide. qub.ac.uknih.gov
Table 1: Precursor Peptide Domain Characteristics
| Domain | Location | Primary Function | Conservation Level |
|---|---|---|---|
| Signal Peptide | N-terminus | Directs precursor to the endoplasmic reticulum | High |
| Acidic Spacer | Central Region | Inactivation of mature peptide, folding, transport | High |
| Mature Peptide | C-terminus | The final, active antimicrobial peptide sequence | Low (Hypervariable) |
Enzymatic Processing and Maturation Mechanisms
The transformation from an inactive precursor to a potent antimicrobial agent involves a series of precise enzymatic steps within the secretory pathway and storage granules of the frog's skin glands.
The first major step is the proteolytic cleavage to release the mature peptide from its precursor. This occurs at specific cleavage sites, typically a pair of basic amino acid residues like Lysine-Arginine (Lys-Arg or K-R), located between the acidic spacer and the mature peptide domain. qub.ac.uknih.gov This cleavage is performed by proprotein convertase enzymes, which recognize these specific basic residues.
Following cleavage, many amphibian peptides, including members of the Brevinin and Esculentin (B142307) families, undergo a crucial post-translational modification known as C-terminal amidation . This process is vital for the peptide's stability and biological activity. researchgate.net The amidation is catalyzed by a bifunctional enzyme called peptidylglycine α-amidating monooxygenase (PAM) . wikipedia.orgnih.govnih.gov The process occurs in two sequential steps:
Hydroxylation: The first catalytic domain of PAM, peptidylglycine α-hydroxylating monooxygenase (PHM), adds a hydroxyl group to the α-carbon of a C-terminal glycine (B1666218) residue, which is encoded in the gene as an extra amino acid following the mature peptide sequence. This reaction requires molecular oxygen, copper, and ascorbate (B8700270) as cofactors. wikipedia.orgnih.gov
Lyase Reaction: The second domain, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing the mature, α-amidated peptide and a glyoxylate (B1226380) by-product. wikipedia.org
This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt the negatively charged membranes of microorganisms. wikipedia.org Additionally, many peptides in these families, including Brevinin-2GRc and Esculentin-2-OG10, feature a disulfide bridge. This is formed by the oxidation of two cysteine residues within the mature peptide sequence, creating a cyclic structure that adds conformational stability. researchgate.netsci-hub.box
Table 2: Key Enzymes in Peptide Maturation
| Enzyme/Process | Substrate | Action | Purpose |
|---|---|---|---|
| Signal Peptidase | Prepropeptide | Cleavage of N-terminal signal peptide | Entry into secretory pathway |
| Proprotein Convertases | Propeptide | Cleavage at Lys-Arg (or similar) sites | Release of the mature peptide |
| Peptidylglycine α-amidating monooxygenase (PAM) | Mature peptide with C-terminal Glycine | Two-step C-terminal amidation | Enhances stability and activity |
| Disulfide Bond Formation | Mature peptide with Cysteine residues | Oxidation to form a Cys-Cys bridge | Provides structural stability |
Structure Activity Relationship Sar Studies
Influence of Net Positive Charge on Bioactivity
The net positive charge of AMPs is a critical factor in their initial interaction with negatively charged bacterial membranes. For the brevinin family of peptides, a greater number of positive charges generally correlates with enhanced antimicrobial activity, though it can also lead to increased hemolytic toxicity if it surpasses a certain threshold. nih.gov In the case of Esculentin-2, studies have demonstrated that an increase in positive charge can significantly boost antimicrobial efficacy. For instance, an analog of Esculentin-2CHa with two aspartic acid to lysine (B10760008) substitutions ([D20K, D27K]), which increased its net positive charge, exhibited up to a four-fold increase in potency against various microorganisms. nih.gov However, this modification also led to a marked increase in cytotoxicity against human red blood cells and cancer cells. nih.gov Similarly, another study on Esculentin-2Cha showed that a fourfold increase in antimicrobial activity was achieved by adding four positive charges. informahealthcare.com
In studies of Brevinin-2GUb, increasing the net positive charge was a key factor in improving its antimicrobial activity. nih.gov An analog named tB2U-K, where negatively charged amino acids were replaced by lysine, resulted in a peptide with a +4 net charge and higher antimicrobial potency compared to the parent peptide. nih.gov Further increasing the cationic charges in the analog tB2U-6K drastically improved its activity, particularly against Gram-negative bacteria, and endowed it with the ability to combat clinical isolates and fungi. nih.gov This highlights the delicate balance required between enhancing antimicrobial effects and maintaining selectivity for microbial over host cells.
Role of Hydrophobicity and Amphiphilicity
Hydrophobicity and amphiphilicity are fundamental properties that dictate the ability of AMPs to interact with and disrupt microbial membranes. Amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, is a common feature of most AMPs and is crucial for their activity against Gram-negative bacteria. nih.gov Peptides with higher amphipathicity often exhibit broader activity against both bacteria and fungi. nih.gov
For Brevinin-2GUb, maintaining a complete hydrophobic face was identified as a key factor for its antimicrobial activity. nih.gov The balance between net charge and hydrophobicity is critical when designing more effective peptide analogs. nih.gov Similarly, for Brevinin-2GHk, hydrophobicity, particularly in the domain of amino acid substitution, was found to be largely responsible for membrane permeabilization. qub.ac.uk
In the case of Esculentin-2CHa, the hydrophobic N-terminal hexapeptide (GFSSIF) proved to be essential for its bioactivity. nih.gov Its removal led to the complete loss of growth-inhibitory activity against Staphylococcus aureus and a significant reduction in potency against other bacteria. nih.gov This underscores the critical role of this hydrophobic region in the peptide's mechanism of action. While the primary structure of this N-terminal region is not highly conserved across different frog species, evolutionary pressure has maintained its hydrophobic character. nih.gov
Effects of Peptide Length and Truncation
Peptide length and the presence of specific domains are significant determinants of the bioactivity of AMPs. Truncation studies, which involve shortening the peptide chain, are often employed to identify the minimal active region and to potentially reduce manufacturing costs and toxicity.
For the Brevinin-2 (B1175259) family, the C-terminal "Rana box," a disulfide-bridged loop, is a characteristic feature. nih.gov However, studies on Brevinin-2GUb have shown that this domain is not essential for its bioactivity. nih.govnih.gov In fact, removing the Rana box and amidating the new C-terminus can even enhance antimicrobial activity. nih.gov The active fragments of Brevinin-2GUb were identified to be within the first 19 amino acids of the N-terminus. nih.govnih.gov Similarly, for Brevinin-2GHk, the N-terminus is responsible for its antimicrobial activity, and truncated derivatives have shown significantly improved antimicrobial activity and cytotoxicity compared to the parent peptide. qub.ac.uknih.govresearchgate.netnih.gov This suggests that for some brevinin-2 peptides, the C-terminal region may be redundant. qub.ac.uk
Truncation studies on Esculentin (B142307) peptides have also yielded interesting results. While many studies have shown that truncation of Esculentin-2EM leads to a substantial decrease in antimicrobial activity, a 23-residue analog with a tryptophan substitution showed a significant recovery of activity. nih.gov Furthermore, a series of even shorter 15-residue "stapled" analogs, constrained into an α-helical conformation, displayed remarkable increases in both antimicrobial activity and protease resistance. nih.gov This indicates that while length is important, conformational stability can compensate for a shorter sequence. For Esculentin-1a (B1576700), a 21-mer truncated peptide lacking the C-terminal loop retained its antimicrobial activity. qub.ac.uk
Impact of N-Terminal and C-Terminal Modifications
C-Terminal Amidation and Its Functional Implications
C-terminal amidation is a common post-translational modification in AMPs that can significantly influence their activity and stability. The conversion of the C-terminal carboxylic acid group to an amide removes the negative charge, which can enhance the peptide's interaction with bacterial membranes and increase its resistance to carboxypeptidases. lifetein.com
In the context of Esculentin-2 peptides, C-terminal amidation has been shown to have a notable effect on their activity profile. nih.govsciencecentral.in For two novel peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, amidation led to a tenfold decrease in their minimum inhibitory concentration (MIC) and reduced the bacterial killing time. nih.govsciencecentral.inresearchgate.net This enhancement in activity was achieved without altering the peptides' hemolytic potential, suggesting an improved therapeutic index. nih.govsciencecentral.in The amidation is thought to better align the peptides for interaction with bacterial membranes. informahealthcare.com Studies on C-terminally amidated Esculentin-2 peptides also demonstrated their ability to cause concentration-dependent damage to bacterial membranes. nih.gov
For brevinin peptides, C-terminal amidation has also been employed as a strategy to improve antimicrobial activity, particularly in truncated analogs. nih.govqub.ac.uk For instance, a truncated analog of Brevinin-2GUb was designed with a C-terminal amidation to enhance its bioactivity. nih.gov Similarly, truncated derivatives of Brevinin-2GHk were C-terminally amidated to retain their net positive charge. qub.ac.uk
N-Terminal Importance for Activity
The N-terminal region of many AMPs plays a crucial role in their biological function. For Brevinin-2GHk, previous studies have demonstrated that the N-terminus is responsible for exerting antimicrobial activity. qub.ac.uknih.govresearchgate.netnih.gov This has led to the design of a series of truncated derivatives focusing on this region, which have shown enhanced antimicrobial properties. qub.ac.uknih.govresearchgate.netnih.gov
In the case of Esculentin-2CHa, the removal of the hydrophobic N-terminal hexapeptide (GFSSIF) resulted in a complete loss of activity against S. aureus and a significant reduction in potency against other bacterial strains. nih.gov This highlights the critical importance of this specific N-terminal sequence for the peptide's function.
Amino Acid Substitution and Mutagenesis Studies
In studies of Brevinin-2GUb, replacing negatively charged amino acids with the positively charged lysine was a key strategy to enhance its antimicrobial activity. nih.gov An analog with six lysine substitutions (tB2U-6K) exhibited dramatically improved activity against a broad spectrum of microbes. nih.gov For Brevinin-2GHk, substituting the leucine (B10760876) at position 14 with proline, in an attempt to introduce a flexible hinge, resulted in a loss of antimicrobial activity and the inability to form a helical structure. qub.ac.uk However, substitutions at the same position with alanine, lysine, or arginine revealed the influence of this position on membrane disruption. qub.ac.uk Interestingly, enhancing the positive charge through lysine and arginine substitutions did not significantly improve antimicrobial activity, suggesting that hydrophobicity at this position is a more critical factor for membrane permeabilization. qub.ac.uk
For Esculentin-2CHa, a double mutant where two aspartic acid residues were replaced by lysine ([D20K, D27K]) showed a modest increase in antimicrobial potency but a significant increase in toxicity to mammalian cells. nih.gov This demonstrates that while increasing cationicity can be beneficial for antimicrobial action, it can also negatively impact selectivity.
Rational Design of Analogs for Enhanced Selectivity and Potency
The rational design of AMP analogs involves strategic modifications to their amino acid sequence to enhance their desirable properties. Key parameters that are often manipulated include net charge, hydrophobicity, and amphipathicity.
For the Brevinin-2 family, a common strategy involves modification of the N-terminal region, which is largely responsible for its antimicrobial action. nih.gov Studies on Brevinin-2GUb and Brevinin-2GHk have shown that the C-terminal "Rana box," a cyclic domain stabilized by a disulfide bridge, is not essential for antimicrobial activity and its removal can sometimes lead to enhanced potency. nih.govresearchgate.net Truncating the peptide to its core active N-terminal fragment is a promising optimization strategy. nih.govnih.gov Furthermore, increasing the net positive charge, typically by substituting neutral or acidic residues with basic amino acids like lysine, is a key factor for improving antimicrobial activity, particularly against Gram-negative bacteria. nih.govnih.govnih.gov For instance, an analog of Brevinin-2GUb, tB2U-6K, was designed by removing the Rana box and replacing negatively charged residues with lysine, which drastically improved its activity against bacteria and fungi. nih.govresearchgate.net
Similarly, research on Esculentin-2 peptides, such as Esculentin-2CHa, has demonstrated the importance of the N-terminal hydrophobic sequence for its activity. nih.gov The removal of the N-terminal hexapeptide from Esculentin-2CHa was found to abolish its activity against Staphylococcus aureus and significantly reduce its potency against other pathogens. nih.gov These findings highlight that evolutionary pressure has conserved the hydrophobic nature of this region, indicating its critical role in the peptide's function. nih.gov
| Parent Peptide Family | Analog/Modification Strategy | Observed Outcome | Reference |
|---|---|---|---|
| Brevinin-2 (e.g., Brevinin-2GUb) | Truncation (Removal of C-terminal Rana box) | Can enhance antimicrobial activity; demonstrates the N-terminus is the active region. | nih.govnih.gov |
| Brevinin-2 (e.g., Brevinin-2GUb) | Increased Cationicity (Lysine substitution) | Drastically improved activity against Gram-negative bacteria and fungi. | nih.govresearchgate.net |
| Brevinin-2 (e.g., Brevinin-2 Related Peptide) | Substitution of Asp4->Lys (Increased cationicity) | Increased potency against E. coli, S. aureus, and C. albicans without significantly increasing hemolytic activity. | nih.gov |
| Esculentin-2 (e.g., Esculentin-2CHa) | Truncation (Removal of N-terminal hexapeptide) | Abolished or markedly reduced antimicrobial and cytotoxic activity. | nih.gov |
Incorporation of D-Amino Acids for Proteolytic Resistance and Activity Modulation
A significant hurdle for the clinical use of peptides is their rapid degradation by proteases in the body. nih.govfrontiersin.org A powerful strategy to overcome this is the incorporation of non-native D-amino acids in place of their natural L-enantiomers. nih.govlifetein.com Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are highly resistant to enzymatic degradation, which can enhance their stability and bioavailability. nih.govmdpi.com
This approach has been successfully applied to the Esculentin family. In a study on a truncated version of esculentin-1a, Esc(1-21)NH2, researchers created a diastereomer by replacing two L-amino acids with their D-counterparts (D-Leu14 and D-Ser17). researchgate.net This single modification yielded multiple benefits:
Enhanced Stability: The diastereomer demonstrated greater stability in serum compared to its all-L counterpart. researchgate.netnih.gov
Improved Biofilm Activity: It was more effective at eradicating biofilms of Pseudomonas aeruginosa, a major pathogen in lung infections. researchgate.netnih.gov
Reduced Cytotoxicity: The D-amino acid-containing peptide was significantly less toxic to mammalian cells. researchgate.netnih.govscience.gov
| Peptide | Modification | Key Findings | Reference |
|---|---|---|---|
| Esculentin-1a(1-21)NH2 | All L-amino acids (Wild-type) | Potent anti-pseudomonal activity but higher toxicity to mammalian cells. | researchgate.netnih.gov |
| Esc(1-21)-1c | Diastereomer with two D-amino acids (D-Leu14, D-Ser17) | Significantly less toxic, more stable in serum, and more effective against P. aeruginosa biofilms. | researchgate.netnih.govuniroma1.it |
Relationship Between Helicity and Biological Activity
Most Brevinin and Esculentin peptides are unstructured in aqueous solution but fold into an amphipathic α-helical conformation upon interacting with a membrane environment. This α-helicity is widely considered critical for their mechanism of action, which typically involves membrane disruption. mdpi.comresearchgate.netmdpi.com The relationship, however, is not always linear, and optimizing a peptide's function often involves balancing helicity with other factors like charge and hydrophobicity.
For Brevinin-2 peptides, a strong correlation exists between a helical structure and antimicrobial function. Circular dichroism (CD) spectroscopy studies on analogs of Brevinin-2GHk revealed that a substitution with proline, a known helix-breaking residue, at position 14 resulted in the loss of helical conformation and a corresponding loss of antimicrobial activity. nih.govresearchgate.netmdpi.com Conversely, for analogs of Brevinin-2GUb, an increase in the α-helical proportion, combined with an increase in positive charge, led to a dramatic improvement in antimicrobial potency. nih.govnih.gov This suggests that for many Brevinins, a stable α-helical structure is essential for effectively disrupting bacterial membranes.
The picture is more nuanced for Esculentin analogs. The highly active, all-L form of Esc(1-21)NH2 adopts a well-defined α-helical structure. rcsb.org However, its diastereomer containing two D-amino acids, which exhibited lower toxicity towards mammalian cells, also showed a reduced α-helical content. researchgate.netnih.govscience.govrcsb.org This finding suggests that while a certain degree of helicity is necessary for antimicrobial action, very high helicity might be linked to indiscriminate cytotoxicity. Therefore, modulating (and sometimes slightly reducing) the helicity can be a key strategy for improving the selectivity of a peptide, making it more effective against pathogens while minimizing harm to host cells. nih.govnih.gov
| Peptide/Analog | Structural Feature / Modification | Helicity | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Brevinin-2GHk analog | Proline substitution at position 14 | Did not fold into a helix | Loss of antimicrobial activity | nih.govmdpi.com |
| Brevinin-2GUb analog (tB2U-6K) | Increased cationicity and amphipathicity | Increased α-helical proportion | Drastically improved antimicrobial activity | nih.govnih.gov |
| Esc(1-21)NH2 (all-L form) | Native L-amino acids | Higher α-helical content | Potent antimicrobial activity but more toxic to mammalian cells | rcsb.org |
| Esc(1-21)-1c (diastereomer) | Incorporation of two D-amino acids | Lower α-helical content | Reduced toxicity to mammalian cells, maintained potent anti-biofilm activity | researchgate.netnih.govrcsb.org |
Mechanisms of Action at the Cellular and Molecular Level
Membrane Interaction and Permeabilization Mechanisms
The primary target for both Brevinin-2GRc and Esculentin-2-OG10 is the microbial cell membrane. Their ability to selectively target and disrupt these membranes is a key feature of their antimicrobial efficacy.
The initial contact between these peptides and microbial cells is governed by electrostatic forces. Microbial membranes are rich in anionic components, such as phosphatidylglycerol, cardiolipin, and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. This results in a net negative charge on the bacterial surface. In contrast, the cell membranes of vertebrates are predominantly composed of zwitterionic phospholipids, rendering them electrically neutral.
Brevinin and Esculentin (B142307) peptides are cationic, possessing a net positive charge due to the presence of basic amino acid residues like lysine (B10760008) and arginine. This positive charge facilitates a strong electrostatic attraction to the anionic microbial membranes, leading to the accumulation of the peptides on the bacterial surface. This selective binding is a crucial first step in their mechanism of action and contributes to their low toxicity towards host cells.
Following the initial electrostatic binding, Brevinin-2GRc and Esculentin-2-OG10 induce membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death. Several models have been proposed to describe this process:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, arranging themselves like the staves of a barrel to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the aqueous channel.
Toroidal Pore Model: Here, the peptides, along with the head groups of the membrane lipids, bend inward to form a pore. This creates a continuous channel where both the peptides and the lipid headgroups are exposed to the pore lumen. This model is often associated with a significant disruption of the membrane structure.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
Aggregation Channel Model: This model suggests that the peptides aggregate on the membrane surface and then insert into the lipid bilayer to form transient, less-defined channels.
Hydrological Model: This model posits that the binding of peptides to the membrane surface induces a local thinning and disorder in the lipid bilayer, creating water-filled defects or transient pores.
While the precise pore-forming mechanism can vary depending on the peptide's structure, concentration, and the composition of the target membrane, studies on related peptides suggest that the Brevinin family may act through a barrel-stave or carpet-like mechanism nih.gov. For Esculentin-2 peptides , evidence points towards the formation of transient pores , which is consistent with the toroidal pore model .
The formation of pores or channels by Brevinin-2GRc and Esculentin-2-OG10 leads to a rapid depolarization of the microbial membrane potential. This dissipation of the electrochemical gradient across the membrane disrupts essential cellular processes that are dependent on it, such as ATP synthesis, active transport, and maintenance of ion homeostasis. The loss of membrane integrity also results in the leakage of ions, metabolites, and even larger molecules like RNA and proteins, ultimately leading to cell death. Studies on a related peptide, Brevinin-2R, have shown a decrease in mitochondrial membrane potential, further highlighting the disruptive effect on cellular energy production nih.gov. Similarly, analogues of esculentin-2CHa have been observed to depolarize the plasma membrane nih.govqub.ac.uk.
Intracellular Targets and Biochemical Interference
While membrane disruption is a primary mechanism of action, there is growing evidence that some antimicrobial peptides, including members of the Brevinin and Esculentin families, can translocate across the microbial membrane and interact with intracellular targets. This multifaceted attack further ensures the demise of the pathogen.
Once inside the microbial cell, these peptides can interfere with the synthesis of essential macromolecules. Some studies suggest that Brevinin-related peptides can interact with DNA dntb.gov.ua. For instance, Brevinin-GR23, a Brevinin-2 (B1175259) like peptide, has been shown to cause the leakage of genomic DNA, indicating a profound disruption of cellular integrity that could also involve direct interaction with nucleic acids tandfonline.com. While direct inhibition of the enzymatic machinery of DNA replication by Brevinin-2GRc and Esculentin-2-OG10 has not been definitively proven, the binding to DNA or its precursors could sterically hinder the action of polymerases and other enzymes involved in nucleic acid synthesis. Some antimicrobial peptides are known to inhibit DNA replication by targeting proteins involved in this process mdpi.com.
Another potential intracellular target for Brevinin-2GRc and Esculentin-2-OG10 is the protein synthesis machinery. Inhibition of protein synthesis is a well-established mechanism for many conventional antibiotics youtube.comyoutube.com. Some antimicrobial peptides have been shown to inhibit protein synthesis by binding to ribosomes or other components of the translational apparatus nih.gov.
A specific and intriguing possibility is the inhibition of aminoacyl-tRNA synthetases. These enzymes are essential for protein synthesis as they are responsible for attaching the correct amino acid to its corresponding tRNA molecule. There is currently no direct evidence to suggest that Brevinin-2GRc or Esculentin-2-OG10 specifically inhibit Aspartyl-tRNA Synthetase. However, the ability of some antimicrobial peptides to interfere with various intracellular enzymatic activities makes this a plausible area for future investigation. The translocation of these peptides into the cytoplasm would be a prerequisite for such an interaction. Studies on esculentin-2CHa analogues have indicated internalization of the peptide, lending support to the possibility of intracellular targeting nih.govqub.ac.uk.
Modulation of Intracellular Signaling Pathways (e.g., DAF-2/DAF-16 in C. elegans models)
There is no specific information available in the searched literature that details the modulation of the DAF-2/DAF-16 signaling pathway in C. elegans models by either Brevinin-2GRc or Esculentin-2-OG10.
However, studies on the broader Brevinin-2 peptide family have shown interaction with this pathway. Research on peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa indicates that they play an active role in the DAF-2/DAF-16 pathway in C. elegans. fao.orgmdpi.com These related peptides have been shown to upregulate the mRNA and protein expression of lys-7, a key antimicrobial gene in this pathway, thereby enhancing the innate immune response of C. elegans to infection. fao.orgmdpi.com This suggests that the DAF-2/DAF-16 pathway is a target for some members of the Brevinin-2 family, although specific data for Brevinin-2GRc is absent. mdpi.comnih.gov
Lysosomal-Mitochondrial Death Pathway Activation in Cellular Models
No direct research was found that investigates the activation of the lysosomal-mitochondrial death pathway by Brevinin-2GRc or Esculentin-2-OG10.
Studies on a related compound, Brevinin-2R , have demonstrated that it can kill cancer cells by activating a novel lysosomal-mitochondrial death pathway that is independent of caspases. nih.govnih.gov This action involves lysosomal membrane permeabilization, which is a critical step in this cell death mechanism. nih.gov
Role of BNIP3 and Bcl2 Modulation
Specific data on the role of BNIP3 and Bcl2 modulation in any cell death process induced by Brevinin-2GRc or Esculentin-2-OG10 is not available.
In studies concerning Brevinin-2R , it was shown that the overexpression of the anti-apoptotic protein Bcl2 significantly protected cancer cells from peptide-induced death. nih.gov Furthermore, the inhibition of BNIP3, a pro-apoptotic Bcl-2 family member, also conferred resistance to Brevinin-2R treatment, indicating that Brevinin-2R's mechanism involves the modulation of these key proteins in the mitochondrial death pathway. nih.govnih.govaacrjournals.org
Autophagy-like Cell Death Induction
There is no information available regarding the induction of autophagy-like cell death by Brevinin-2GRc or Esculentin-2-OG10.
The related peptide, Brevinin-2R , has been observed to induce morphological hallmarks of autophagy, including the formation of autophagosomes and significant cytoplasmic vacuolization in treated cancer cells. nih.gov This suggests that the cell death mechanism activated by Brevinin-2R involves processes characteristic of autophagy-like cell death. nih.govnih.gov
Synergistic Mechanisms with Conventional Agents (in vitro studies)
No in vitro studies describing synergistic mechanisms between Brevinin-2GRc or Esculentin-2-OG10 and conventional agents were found.
Research on other members of the Brevinin-2 family, specifically brevinin-2CE , has demonstrated synergistic effects when combined with conventional antibiotics against multidrug-resistant clinical isolates of Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net The proposed mechanism involves the peptide increasing the permeability of the bacterial cell membrane, which allows antibiotics to enter the cell more efficiently. nih.gov
Synthetic Biology and Peptide Engineering Approaches
Chemical Synthesis Techniques for Peptide Production (e.g., Solid Phase Synthesis)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing AMPs like Brevinin-2GRc and Esculentin-2-OG10 and their analogs. frontiersin.orgjacsdirectory.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. frontiersin.org The process is cyclical, with each cycle consisting of deprotection of the N-terminal amino acid and coupling of the next protected amino acid. frontiersin.org This methodology allows for the efficient and controlled synthesis of peptides with a defined sequence. frontiersin.orgjacsdirectory.com
Key advantages of SPPS include:
Efficiency: The purification of intermediates involves simple washing of the resin, which is significantly faster than traditional column chromatography. jacsdirectory.com
Versatility: SPPS can be used to synthesize a wide variety of peptides, including those with modifications. frontiersin.org
Control: The stepwise nature of the synthesis allows for precise control over the peptide sequence. frontiersin.org
For the synthesis of peptides like Brevinin-2GHk, a member of the brevinin-2 (B1175259) family, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed within the SPPS framework. nih.govresearchgate.net After the complete peptide chain is assembled, it is cleaved from the resin and any side-chain protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA). nih.govresearchgate.net
Design and Synthesis of Truncated and Modified Analogs
A significant strategy in peptide engineering is the design and synthesis of truncated and modified analogs to improve the therapeutic profile of parent peptides. mdpi.comnih.govresearchgate.net Research has shown that for some AMPs, including those related to the brevinin-2 family, the N-terminal region is primarily responsible for antimicrobial activity. nih.govnih.gov
Truncated Analogs: Studies on Brevinin-2GHk, a novel brevinin-2 peptide, have demonstrated that N-terminal truncated derivatives can exhibit significantly improved antimicrobial activity and reduced cytotoxicity compared to the full-length peptide. nih.govmdpi.comnih.gov For instance, the truncation of esculentin-1a (B1576700), a related frog-derived AMP, to its 21-mer N-terminal fragment, esculentin-1a(1-21), resulted in potent antimicrobial activity with lower hemolytic effects. mdpi.com This suggests that the C-terminal "Rana box" domain, a common feature in many brevinin peptides, may be redundant for the antimicrobial action of some brevinin-2 family members. nih.gov
Modified Analogs: Modifications to the amino acid sequence can further enhance peptide characteristics. For example, amidation of the C-terminus in truncated analogs of esculentin-2 peptides has been shown to be crucial. In a study on two novel esculentin-2 peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, C-terminal amidation led to a tenfold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time. nih.gov Similarly, strategic amino acid substitutions can be employed. In the design of analogs of a brevinin-1 (B586460) peptide, the introduction of lysine (B10760008) and tryptophan residues aimed to enhance antimicrobial activity while minimizing toxicity. mdpi.com
The following table summarizes the design and observed effects of some truncated and modified analogs of brevinin and esculentin (B142307) peptides.
| Parent Peptide | Analog Type | Modification(s) | Key Findings |
| Brevinin-2GHk | Truncated | N-terminal 25-mer | Potent antimicrobial activity with low cytotoxicity. nih.govnih.gov |
| Esculentin-1a | Truncated | N-terminal 21-mer | Significant antimicrobial activity and lower hemolytic activity. mdpi.com |
| Esculentin-2 HYba1 & HYba2 | Modified | C-terminal amidation | 10-fold decrease in MIC against fish pathogens. nih.gov |
| Brevinin-1PLb & -1PLc based B1A | Modified | Lysine and Tryptophan substitutions | Antimicrobial activity remained unchanged once hydrophobicity and charge reached a threshold. mdpi.com |
| Esculentin-2CHa | Truncated & Modified | Removal of N-terminal hexapeptide; [D20K, D27K] substitution | N-terminal removal abolished activity against S. aureus; D-to-K substitution increased potency and cytotoxicity. nih.gov |
Peptide Cyclization and Stapling for Stability and Activity Enhancement
Linear peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. researchgate.net Cyclization and stapling are two prominent strategies to overcome this limitation by constraining the peptide's conformation. lifetein.comnih.gov
Peptide Cyclization: Cyclization involves forming a covalent bond between different parts of the peptide chain. Common methods include:
Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group. lifetein.comsb-peptide.com
Disulfide bond formation: Creation of a covalent bond between the thiol groups of two cysteine residues. lifetein.com
Lactam bridges: Formation of a bond between the amine side chain of an amino acid like lysine and the carboxyl side chain of glutamate (B1630785) or aspartate. sb-peptide.com
Cyclic peptides generally exhibit enhanced stability against enzymatic degradation and can have improved binding affinity and membrane permeability. researchgate.netlifetein.com For example, a cyclic analog of Brevinin-2R demonstrated significantly higher residual antimicrobial activity after proteolytic stability measurements compared to the linear form. tums.ac.ir
Peptide Stapling: Stapling involves introducing a synthetic brace to lock a peptide into a specific secondary structure, most commonly an α-helix. sb-peptide.comnih.gov This is typically achieved by covalently linking the side chains of two amino acids that are appropriately spaced, often using all-hydrocarbon linkers. nih.govresearchgate.net
Stapled peptides have shown numerous advantages:
Increased Helicity and Stability: Stapling can reinforce the α-helical conformation, which is often crucial for the antimicrobial activity of peptides. researchgate.netnih.gov This structural stabilization also leads to enhanced resistance to proteases. nih.govresearchgate.net
Improved Antimicrobial Potency: By maintaining the bioactive conformation, stapled peptides can exhibit improved antimicrobial efficacy. nih.govresearchgate.netnih.gov
Enhanced Selectivity: While increasing hydrophobicity through stapling can sometimes lead to indiscriminate membrane lysis, careful design, such as substituting with higher-polarity amino acids, can improve selectivity for bacterial over mammalian cells. nih.gov
A study on the antimicrobial peptide polybia-MPI showed that stapled analogs had significantly improved bactericidal activity. nih.gov Similarly, the development of a double-stapled magainin analog resulted in a potent antimicrobial with activity against multidrug-resistant Gram-negative pathogens and no observed in vivo toxicity. nih.gov
Conjugation Strategies with Nanoparticles for Delivery and Enhanced Efficacy
Conjugating antimicrobial peptides to nanoparticles represents a promising strategy for improving their delivery and therapeutic efficacy. nih.gov Nanoparticles can protect the peptides from degradation, increase their bioavailability, and facilitate targeted delivery to the site of infection or disease. nih.govnih.gov
Various types of nanoparticles have been explored for peptide conjugation, including:
Polymeric Nanoparticles: Polymers like polyethyleneimine (PEI) have been modified with peptides such as Brevinin-2R. researchgate.net The resulting peptide-polymer conjugate demonstrated enhanced gene delivery efficiency. researchgate.net
Gold Nanoparticles (AuNPs): Esculentin-2CHa has been coated onto AuNPs, resulting in a formulation with an extended plasma half-life and high accumulation in the liver. nih.gov These nanoparticles showed therapeutic efficacy in a mouse model of non-alcoholic fatty liver disease. nih.gov
Chitosan Nanoparticles: These have been functionalized with photosensitizers and have shown increased affinity for bacterial cell membranes and deeper penetration into biofilms, leading to enhanced disruption of multispecies biofilms. nih.gov
Lectin-Conjugated Nanoparticles: Wheat germ agglutinin (WGA)-conjugated nanoparticles have demonstrated higher cellular uptake and sustained drug levels in lung tissue, indicating their potential for targeted lung delivery. nih.gov
The conjugation process can be achieved through various chemical methods, including the use of crosslinkers like succinimidyl 3-(2-pyridyldithio) propionate (B1217596) (SPDP) and the EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) protocol. researchgate.net
Bioinformatic Approaches for Novel Peptide Design
Bioinformatics plays a crucial role in the rational design of novel antimicrobial peptides with improved properties. nih.govnih.gov These computational tools allow for the analysis of existing peptide sequences, prediction of their structures and functions, and the in silico design of new analogs with desired characteristics. nih.govnih.gov
Key bioinformatic strategies include:
Sequence-Based Design: This involves identifying conserved functional motifs within peptide families through multiple sequence alignments. mdpi.comnih.gov Databases like the Antimicrobial Peptide Database (APD) are valuable resources for this type of analysis. mdpi.com
Structure-Based Design: This approach uses computational models to predict the three-dimensional structure of peptides and their interactions with target membranes or proteins. nih.gov This can guide the design of modifications to enhance binding affinity and specificity. nih.gov
De Novo Design: Algorithms can be used to generate entirely new peptide sequences with predicted antimicrobial properties. nih.gov These algorithms often incorporate physicochemical parameters and genomic pattern recognition to identify promising candidates. escholarship.org For example, a high-dimensional bioinformatic algorithm called BACIIα was developed to identify novel type II bacteriocins. escholarship.org
Machine Learning: Machine learning classifiers can be trained to predict the antimicrobial activity and mechanism of action of peptides. escholarship.org
By using these in silico tools, researchers can screen large libraries of potential peptide candidates and prioritize the most promising ones for chemical synthesis and experimental validation, significantly accelerating the discovery and development of new antimicrobial agents. nih.govescholarship.org For instance, a study on human cathelicidin (B612621) LL-37 used bioinformatics to design a truncated and modified decapeptide with a predicted high probability of antimicrobial activity. nih.gov
An extensive search for scientific literature on the chemical compounds "Brevinin-2GRc" and "esculentin-2-OG10" has been conducted. Unfortunately, no specific research data or publications pertaining to these exact compound designations were found.
The scientific community has published a considerable amount of research on the broader families of antimicrobial peptides known as Brevinin-2 and Esculentin-2. This research covers numerous analogues and their diverse biological activities. For instance, studies are available for related compounds such as Brevinin-2R, Brevinin-2GHk, Esculentin-2CHa, and linearized Esculentin-2EM, detailing their effects on various bacteria, fungi, and mammalian cells. nih.govnih.govmedilam.ac.irresearchgate.netresearchgate.netqub.ac.ukresearchgate.netnih.govnih.govnih.govinformahealthcare.comlsbu.ac.uk
However, without any specific data for "Brevinin-2GRc" and "esculentin-2-OG10," it is not possible to generate the detailed, scientifically accurate article as requested under the provided outline. The strict requirement to focus solely on these two compounds cannot be met due to the absence of available information in the public domain based on the conducted searches.
Therefore, the requested article on the efficacy and cytotoxic profiles of Brevinin-2GRc and esculentin-2-OG10 cannot be provided.
Efficacy in Model Systems and Non Clinical Research Applications
Differential Cytotoxic Activity Profiles in Mammalian Cellular Models
Cytotoxic Mechanisms in Specific Cancer Cell Lines (e.g., A549, Hep3B)
The cytotoxic effects of certain peptides are a subject of ongoing research, particularly concerning their potential applications in oncology. Studies involving human lung adenocarcinoma (A549) and hepatocellular carcinoma (Hep3B) cell lines have begun to elucidate these mechanisms.
In studies of human hepatocellular carcinoma Hep-3B cells, exposure to certain agents has been shown to induce characteristics of apoptosis, including pyknotic nuclei and margination of nuclear chromatin. nih.gov This apoptotic process in Hep-3B cells was associated with an increase in the activity of caspase-3/7, while the activities of caspase-8 and caspase-9 did not show significant changes, suggesting a specific signaling pathway may be involved. nih.gov
For A549 lung cancer cells, the response to cytotoxic agents can differ. nih.gov While these cells may be sensitive to such agents, the observed cell death mechanisms might not be apoptotic. nih.gov For instance, one study noted marked vacuolization of the endoplasmic reticulum without chromatin margination. nih.gov In this case, the activity of caspase-3/7 and caspase-9 was increased, while caspase-8 activity remained unchanged, pointing towards a different cell death pathway, potentially paraptosis. nih.gov The cytotoxicity of various compounds in A549 and other cell lines like HepG2 has been linked to the overproduction of reactive oxygen species (ROS), induction of DNA lesions, and an increase in lactate (B86563) dehydrogenase (LDH) leakage. nih.gov
Summary of Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Observed Effects | Associated Caspase Activity | Reference |
|---|---|---|---|
| Hep3B (Hepatocellular Carcinoma) | Apoptosis, pyknotic nuclei, chromatin margination | Increased caspase-3/7 | nih.gov |
| A549 (Lung Adenocarcinoma) | Paraptosis-like features, endoplasmic reticulum vacuolization | Increased caspase-3/7 and caspase-9 | nih.gov |
Modulation of Innate Immune Responses in Model Organisms (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans serves as a valuable model for studying host-pathogen interactions and the modulation of innate immunity. mdpi.comnih.govnih.gov Research has demonstrated that certain peptides, such as those from the Brevinin-2 (B1175259) family, can enhance the host's immune response against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commednexus.org These peptides can prolong the survival of MRSA-infected nematodes, indicating a significant anti-infective role. mdpi.com
Enhancement of Host Immunity Pathways (e.g., DAF-2/DAF-16 Signaling)
A key conserved innate immunity signaling pathway in C. elegans is the DAF-2/DAF-16 pathway, which is homologous to the insulin (B600854)/IGF-1 signaling pathway in higher organisms. mdpi.comnih.govnih.gov This pathway is a critical regulator of longevity and stress resistance and has been implicated in pathogen resistance. nih.gov
Peptides like Brevinin-2ISb and other members of the Brevinin-2 family have been shown to actively engage and enhance this pathway. mdpi.commednexus.org Treatment with these peptides leads to the upregulation of downstream immune response genes. mednexus.org Specifically, the expression of genes such as lys-7 (a lysozyme-like protein), spp-1 (a saponin-like protein), and others known to be regulated by DAF-2/DAF-16 signaling, is induced. mednexus.org The robust and sustained expression of the antibacterial gene lys-7, in particular, correlates with a reduction in MRSA-mediated death in C. elegans. mdpi.commednexus.org This activation of the DAF-2/DAF-16 pathway appears to be essential for the enhanced immune response observed in nematodes treated with these peptides. mednexus.org
Suppression of Bacterial Virulence Factors
Effects on C. elegans Innate Immunity
| Peptide/Family | Pathway Activated | Key Gene Upregulated | Effect on Pathogen | Reference |
|---|---|---|---|---|
| Brevinin-2 Family | DAF-2/DAF-16 | lys-7 | Increased survival of MRSA-infected host | mdpi.com |
| Brevinin-2ISb | DAF-2/DAF-16 | lys-7, spp-1, K08D8.5, C29F3.7 | Suppression of MRSA virulence factors | mednexus.org |
Potential as Biochemical Reagents and Research Tools
Antimicrobial peptides, including members of the Brevinin-2 family, are increasingly recognized for their potential as research tools. mdpi.com Their specific interactions with host immune pathways, such as the DAF-2/DAF-16 system in C. elegans, make them valuable for dissecting the molecular mechanisms of innate immunity. mdpi.commdpi.com By using these peptides, researchers can probe the function of specific genes and signaling cascades involved in host defense. Their ability to modulate immune responses and inhibit pathogens provides a basis for developing new experimental models and therapeutic strategies. mednexus.org
Wound Healing-Modulatory Properties in In Vitro Assays (e.g., keratinocyte migration)
The process of wound re-epithelialization is critically dependent on the migration of keratinocytes to restore the epidermal barrier. researchgate.netnih.gov In vitro scratch wound assays using human epidermal keratinocytes (HaCaT cells) are a common model to study this process. Research has shown that certain fractions of natural products can significantly accelerate the closure of these artificial wounds. This suggests a promotion of keratinocyte migration, which is a key event in wound healing. researchgate.net Antimicrobial peptides are among the many factors known to modulate keratinocyte migration during the re-epithelialization process. researchgate.netnih.gov
Anti-Inflammatory and Immunomodulatory Effects in Cellular Assays
Certain compounds, such as Esculetin, have demonstrated significant anti-inflammatory and immunomodulatory properties in various cellular assays. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.
In cellular models, Esculetin has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov The anti-inflammatory action of related compounds is associated with the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. nih.gov These compounds can also suppress the expression of pro-inflammatory genes and toll-like receptors (TLRs). mdpi.com Furthermore, some agents can exert immunomodulatory effects by stimulating the production of anti-inflammatory cytokines like IL-10, thereby shifting the balance from a pro-inflammatory to an anti-inflammatory state. nih.gov
Insulinotropic Actions and Cellular Mechanisms in Pancreatic Beta-Cell Models
Research into the therapeutic potential of amphibian-derived peptides has identified several compounds with potent insulin-releasing (insulinotropic) properties. Among these, peptides from the Brevinin-2 and Esculentin-2 families have been investigated for their effects on pancreatic beta-cells, the primary cells responsible for producing and secreting insulin. Studies in various non-clinical models, particularly using clonal pancreatic beta-cell lines like BRIN-BD11, have elucidated their mechanisms of action.
Brevinin-2 Related Peptides
Brevinin-2-related peptide (B2RP), a cationic, alpha-helical peptide, has demonstrated significant, concentration-dependent stimulation of insulin secretion from BRIN-BD11 clonal beta-cells. nih.gov This action occurs without inducing cytotoxicity, as measured by the release of lactate dehydrogenase. nih.gov The insulinotropic effect of B2RP is notable, with a maximum response observed at a concentration of 3 µM, which resulted in a 222% increase compared to the basal secretion rate. nih.gov
The cellular mechanism is linked to the peptide's structural characteristics. As a cationic peptide, its positive charge and amphipathic helical structure are crucial for its interaction with the beta-cell membrane. nih.gov Modifications to the peptide's structure have been shown to alter its potency. For instance, enhancing the cationicity of B2RP by substituting an amino acid (Aspartic acid to Lysine (B10760008) at position 4) led to increased insulin-releasing potency. nih.gov Conversely, other substitutions that increased hydrophobicity reduced the peptide's effectiveness. nih.gov Another related peptide, Brevinin-2GU, has also been identified as having significant insulin-releasing activity. nih.gov
Table 1: Effect of Brevinin-2-Related Peptide (B2RP) on Insulin Secretion from BRIN-BD11 Cells
| Concentration (µM) | Insulin Secretion (% of Basal Rate) |
|---|---|
| 1 | 148% |
| 3 | 222% |
Data derived from studies on BRIN-BD11 clonal beta-cells. nih.gov
Esculentin-2 Related Peptides
The frog skin peptide Esculentin-2CHa and its analogues have also been extensively studied for their effects on pancreatic beta-cells. nih.gov Esculentin-2CHa stimulates insulin secretion from BRIN-BD11 cells at nanomolar concentrations without being toxic to the cells. nih.gov The primary mechanism of action involves the depolarization of the beta-cell membrane, which leads to an increase in the influx of extracellular calcium ions (Ca2+). nih.govnih.gov
The critical role of ion channels in the insulinotropic action of Esculentin-2CHa has been demonstrated through inhibition studies. The peptide's activity is diminished by:
Activation of ATP-sensitive potassium (K-ATP) channels. nih.gov
Inhibition of voltage-dependent Ca2+ channels. nih.gov
Chelation of extracellular Ca2+. nih.gov
This indicates that Esculentin-2CHa's effects are dependent on the modulation of these key channels that regulate insulin exocytosis. nih.gov Furthermore, investigations into truncated and modified analogues of Esculentin-2CHa, such as those lacking the C-terminal cyclic domain, have confirmed the involvement of additional signaling pathways. nih.gov For example, certain analogues work through a Phospholipase C (PLC) and Protein Kinase C (PKC) mediated pathway, similar to the hormone cholecystokinin-8 (CCK-8). nih.gov Peptides related to Esculentin-1a (B1576700) also exhibit insulinotropic properties through similar mechanisms involving membrane depolarization and increased intracellular Ca2+. nih.gov
Analogues of Esculentin-2CHa have been developed to enhance potency and efficacy. The [L28K] and [C31K] analogues, for example, were not only more potent but also produced a significantly greater maximum insulin-releasing response compared to the parent peptide. nih.gov
Table 2: Cellular Mechanisms of Esculentin-2CHa in Pancreatic Beta-Cells
| Cellular Event | Observation | Implication |
|---|---|---|
| Membrane Potential | Depolarization | Initiates the cascade for insulin secretion. nih.gov |
| Intracellular Ca2+ | Increased | Triggers the fusion of insulin granules with the cell membrane. nih.govnih.gov |
| K-ATP Channel Activity | Insulinotropic effect is attenuated by channel activators. | Suggests interaction with the K-ATP channel-dependent signaling pathway. nih.gov |
| Voltage-Dependent Ca2+ Channels | Insulinotropic effect is attenuated by channel inhibitors. | Confirms the necessity of Ca2+ influx for its action. nih.gov |
Findings are based on research using clonal pancreatic beta-cell models. nih.govnih.gov
Advanced Research Methodologies and Future Directions
Computational and Molecular Dynamics Simulations for Structure-Function Prediction
Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools in predicting the structure-function relationships of antimicrobial peptides. nih.gov These simulations provide insights at an atomic level into how peptides like Brevinin-2GRc and Esculentin-2-OG10 interact with bacterial membranes, a key aspect of their antimicrobial activity. nih.gov
MD simulations can model the dynamic behavior of these peptides in various environments, including in the presence of lipid bilayers that mimic bacterial cell membranes. nih.govnih.gov By analyzing these simulations, researchers can predict the secondary structures the peptides adopt upon membrane interaction, their depth of insertion into the membrane, and the potential formation of pores or other disruptive structures. For instance, simulations can reveal how the positive charges on these peptides facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, a critical first step in their mechanism of action. nih.gov
Furthermore, these computational models aid in understanding the specificity of these peptides. By simulating interactions with different membrane compositions (e.g., mimicking bacterial versus mammalian cell membranes), researchers can predict the structural basis for their selective toxicity towards microbes. This information is vital for designing safer and more effective peptide-based drugs. The use of advanced force fields and enhanced sampling techniques in MD simulations continues to improve the accuracy of these predictions, paving the way for rational, in silico design of novel peptide analogs with enhanced activity and selectivity. osti.govarxiv.org
Advanced Biophysical Characterization Techniques
A comprehensive understanding of the biophysical properties of Brevinin-2GRc and Esculentin-2-OG10 is essential for their development as therapeutic agents. A variety of advanced techniques are employed to characterize their structure, stability, and interactions with model membrane systems. richmond.edu
Circular Dichroism (CD) Spectroscopy is a powerful tool for studying the secondary structure of these peptides in different environments. By analyzing the CD spectra, researchers can determine the extent of alpha-helical or beta-sheet content, and how this changes upon interaction with lipid vesicles or other membrane mimetics. This provides crucial information about the conformational changes that are often linked to their antimicrobial function. richmond.edu
Fluorescence Spectroscopy is another key technique. Intrinsic fluorescence of tryptophan or tyrosine residues, or the use of extrinsic fluorescent probes, can be used to monitor the binding of the peptides to membranes and their insertion into the lipid bilayer. Changes in the fluorescence emission spectrum can provide data on the local environment of the peptide and the polarity of its surroundings.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide high-resolution structural information of the peptides in solution or when bound to micelles or bicelles, which serve as membrane models. This allows for a detailed mapping of the peptide-membrane interactions at the atomic level.
Calorimetry techniques , such as Isothermal Titration Calorimetry (ITC), can directly measure the thermodynamics of peptide-membrane binding, providing information on the binding affinity, enthalpy, and entropy of the interaction. This helps in understanding the driving forces behind their membrane activity.
These biophysical techniques, often used in combination, provide a detailed picture of how Brevinin-2GRc and Esculentin-2-OG10 interact with and disrupt bacterial membranes, which is fundamental to their antimicrobial action.
Strategies to Overcome Research Challenges
Despite their therapeutic promise, natural antimicrobial peptides like Brevinin-2GRc and Esculentin-2-OG10 face several challenges that can limit their clinical application. These include susceptibility to proteolytic degradation, potential for toxicity, and issues with stability. researchgate.net Researchers are actively developing strategies to overcome these hurdles.
One of the most significant challenges is proteolytic degradation , where enzymes in the body can break down the peptides, reducing their efficacy. nih.govmdpi.com Strategies to enhance stability include:
Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at specific cleavage sites can make the peptide resistant to proteases without significantly altering its structure and activity. nih.gov
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases, enzymes that cleave from the ends of the peptide chain. nih.gov
Cyclization: Creating a cyclic version of the peptide can improve its stability by making it less accessible to proteases.
Stability in formulation and during storage is also a concern. researchgate.net Lyophilization (freeze-drying) is a common method to improve the long-term stability of peptide drugs. Furthermore, encapsulation of peptides in delivery systems like liposomes or nanoparticles can protect them from degradation and control their release. researchgate.net
Emerging Roles Beyond Direct Antimicrobial Action
While the primary focus of research on Brevinin-2GRc and Esculentin-2-OG10 has been their direct killing of microbes, there is growing evidence that these and other antimicrobial peptides have broader biological activities that could be therapeutically beneficial.
Immunomodulation: Antimicrobial peptides can influence the host's immune response. For example, some brevinin peptides have been shown to modulate the release of cytokines, which are signaling molecules of the immune system. nih.gov Brevinin-2GU, for instance, was found to reduce the release of pro-inflammatory cytokines like TNF-α and IFN-γ, while a related peptide increased the secretion of anti-inflammatory cytokines. nih.gov This suggests that these peptides could help to control the inflammatory response associated with infections.
Anti-biofilm Activity: Many bacterial infections are difficult to treat because the bacteria form biofilms, which are communities of microbes embedded in a protective matrix. nih.govmdpi.com This matrix makes the bacteria more resistant to conventional antibiotics. Several antimicrobial peptides, including derivatives of esculentin (B142307), have demonstrated the ability to disrupt or prevent the formation of biofilms. nih.govnih.govnih.gov For example, esculentin-1a (B1576700) derived peptides have been shown to kill Pseudomonas aeruginosa biofilms on contact lenses. nih.gov This anti-biofilm activity represents a significant advantage over many traditional antibiotics. nih.gov
These emerging roles suggest that peptides like Brevinin-2GRc and Esculentin-2-OG10 may have a more complex mechanism of action than simple membrane disruption and could offer multiple therapeutic benefits in the treatment of infectious diseases.
Development of Next-Generation Peptide Analogs for Research Applications
The development of novel peptide analogs is a key strategy to enhance the therapeutic potential of parent peptides like Brevinin-2GRc and Esculentin-2-OG10. By systematically modifying the amino acid sequence, researchers can create new molecules with improved properties.
The design of these analogs is often guided by the structure-activity relationship studies of the parent peptides. For example, knowing which regions of the peptide are crucial for antimicrobial activity allows for targeted modifications. Truncation studies, where parts of the peptide are removed, can help to identify the minimal active sequence, leading to smaller, potentially more cost-effective analogs. mdpi.com
One common approach is to create hybrid peptides , which combine sequences from two different parent peptides to leverage the beneficial properties of both. For instance, a hybrid of Esculentin-1a and melittin (B549807) was designed to enhance antimicrobial activity. pensoft.net
Another strategy involves substitutional analysis , where individual amino acids are replaced to improve specific characteristics. For example, substituting certain amino acids can increase the peptide's net positive charge, potentially enhancing its interaction with bacterial membranes. nih.gov Similarly, strategic substitutions can improve stability or reduce hemolytic activity (the ability to damage red blood cells). nih.gov
Q & A
Q. What structural characteristics differentiate Brevinin-2 Grc and Esculentin-2-OG10 from other antimicrobial peptides, and how do these features influence their mechanisms of action?
Methodological Answer: Brevinin-2 Grc and Esculentin-2-OG10 belong to the brevinin-2 superfamily but lack the C-terminal cyclic domain (Rana box), which is critical for membrane disruption in related peptides. To assess structural-functional relationships:
- Use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) under varying pH conditions.
- Compare NMR or X-ray crystallography data with homologs to identify unique motifs (e.g., glycine-rich regions in Brevinin-2 Grc).
- Conduct molecular dynamics simulations to model interactions with lipid bilayers, focusing on hydrophobic and electrostatic forces .
Advanced Research Question
Q. How can researchers design experiments to address contradictory data on the antimicrobial efficacy of Brevinin-2 Grc and Esculentin-2-OG10 across different bacterial strains?
Methodological Answer: Contradictions often arise from variability in experimental conditions. To mitigate this:
- Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines, controlling for pH, cation concentration, and inoculum size.
- Perform time-kill kinetics studies to differentiate bactericidal vs. bacteriostatic effects under identical conditions.
- Use proteomic or transcriptomic profiling of bacterial responses to identify strain-specific resistance mechanisms (e.g., efflux pump upregulation).
- Apply meta-analysis frameworks (e.g., PRISMA) to systematically compare published datasets and isolate confounding variables .
Basic Research Question
Q. What are the primary methodologies for assessing the cytotoxic effects of Brevinin-2 Grc and Esculentin-2-OG10 on mammalian cells, and how should control experiments be structured?
Methodological Answer:
- Use hemolysis assays with red blood cells to evaluate membrane selectivity. Include controls like melittin (high hemolysis) and PBS (negative control).
- Perform MTT/XTT assays on immortalized cell lines (e.g., HEK-293) to measure metabolic activity post-treatment.
- For primary cells, employ flow cytometry with Annexin V/PI staining to quantify apoptosis/necrosis.
- Normalize cytotoxicity data to peptide concentration and exposure time, and validate with confocal microscopy to visualize membrane integrity .
Advanced Research Question
Q. In studies observing biofilm disruption by Brevinin-2 Grc, how can researchers optimize in vitro models to better reflect in vivo conditions?
Methodological Answer:
- Develop 3D biofilm models using hydrogels or synthetic matrices to mimic extracellular polymeric substance (EPS) complexity.
- Incorporate host-mimicking media (e.g., artificial sputum or serum) to replicate physiological ion concentrations and protein interactions.
- Use microfluidic systems to simulate dynamic fluid flow and nutrient gradients in chronic infections.
- Validate findings with transcriptomic analysis (RNA-seq) of biofilm-associated genes (e.g., algD, pelA) under both static and flow conditions .
Basic Research Question
Q. What experimental strategies are recommended to validate the stability of Brevinin-2 Grc and Esculentin-2-OG10 in physiological environments?
Methodological Answer:
- Conduct serum stability assays by incubating peptides with human serum (37°C) and analyzing degradation via HPLC or MALDI-TOF at timed intervals.
- Test protease resistance using trypsin/chymotrypsin and compare with synthetic protease inhibitors.
- Simulate gastrointestinal conditions with pepsin/HCl digestion for oral delivery studies.
- Use circular dichroism to monitor structural changes post-exposure to physiological buffers .
Advanced Research Question
Q. How can researchers reconcile discrepancies in the reported immunomodulatory effects of Esculentin-2-OG10 across different immune cell models?
Methodological Answer:
- Standardize immune cell isolation protocols (e.g., PBMCs vs. immortalized lines) and activation states (e.g., LPS-primed vs. naïve macrophages).
- Employ multiplex cytokine arrays to quantify pro-/anti-inflammatory cytokine secretion (e.g., IL-6, TNF-α, IL-10).
- Use single-cell RNA sequencing to identify subpopulation-specific responses.
- Apply systems biology approaches (e.g., network pharmacology) to map peptide interactions with Toll-like receptors or NF-κB pathways .
Basic Research Question
Q. What bioinformatics tools are essential for predicting and analyzing the evolutionary conservation of Brevinin-2 Grc and Esculentin-2-OG10 across amphibian species?
Methodological Answer:
- Use BLASTp/PSI-BLAST to identify orthologs in NCBI or UniProt databases.
- Perform multiple sequence alignment (Clustal Omega, MUSCLE) to identify conserved residues.
- Apply phylogenetic analysis (MEGA, PhyML) to reconstruct evolutionary relationships.
- Predict functional motifs with MEME Suite or InterProScan .
Advanced Research Question
Q. What strategies can minimize off-target effects when studying Brevinin-2 Grc’s interaction with host cell membranes?
Methodological Answer:
- Use giant unilamellar vesicles (GUVs) with controlled lipid compositions to mimic host vs. bacterial membranes.
- Incorporate fluorescence anisotropy to measure peptide-induced membrane rigidity changes.
- Apply surface plasmon resonance (SPR) to quantify binding kinetics to specific lipid species (e.g., phosphatidylserine vs. cardiolipin).
- Validate with atomic force microscopy (AFM) to visualize membrane disruption at nanoscale resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
